[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate
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Overview
Description
The compound “[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate” is a chemical compound with the molecular formula C19H15Cl3O5 . It has a molecular weight of 429.7 g/mol . The IUPAC name for this compound is [ (2 R ,3 S )-5-chloro-3- (4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chlorobenzoyl group, which is a benzene ring attached to a carbonyl (C=O) group and a chlorine atom .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment at 2-8°C . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Analytical Methods for Antidiabetic Drugs
Empagliflozin, a compound with a similar complex structure, has been studied extensively for its analytical determination in pharmaceutical products. Sophisticated techniques like High-Performance Liquid Chromatography (HPLC), Ultra-high Performance Liquid Chromatography (UPLC), and spectrophotometry are used for quantitative analysis. These methods emphasize the need for accurate, reliable, and economical analytical techniques in pharmaceutical research, highlighting the importance of detailed methodological insights for compounds of similar complexity (Danao, 2021).
Fluorinated Pyrimidines in Cancer Treatment
Research on fluorinated pyrimidines, which share a structural motif with the compound , underscores their significant role in cancer treatment. Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines like 5-Fluorouracil (5-FU) for more precise cancer therapies. This includes methods for 5-FU synthesis, incorporating radioactive and stable isotopes for studying its metabolism and biodistribution, and insights into how these compounds affect nucleic acid structure and dynamics (Gmeiner, 2020).
Pyranopyrimidine Derivatives Synthesis
The synthesis of pyranopyrimidine scaffolds, related in structural complexity and potential pharmacological relevance, involves the use of diversified hybrid catalysts through one-pot multicomponent reactions. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, demonstrating the broad applicability of advanced synthetic methods for developing compounds with medicinal and pharmaceutical potential (Parmar, Vala, & Patel, 2023).
Xylan Derivatives and Biopolymer Modification
The chemical modification of xylan into ethers and esters with specific properties provides a basis for understanding the modification potential of complex organic compounds. Such research highlights the importance of functional groups, substitution degrees, and patterns in determining the properties of modified biopolymers, potentially relevant to the synthesis and application of complex compounds like the one mentioned (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-IPMKNSEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
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